molecular formula C19H22N2O5 B15102074 Methyl {1-[(4-hydroxy-8-methoxyquinolin-3-yl)carbonyl]piperidin-4-yl}acetate

Methyl {1-[(4-hydroxy-8-methoxyquinolin-3-yl)carbonyl]piperidin-4-yl}acetate

Cat. No.: B15102074
M. Wt: 358.4 g/mol
InChI Key: PZWANZNKDROIQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl {1-[(4-hydroxy-8-methoxyquinolin-3-yl)carbonyl]piperidin-4-yl}acetate is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl {1-[(4-hydroxy-8-methoxyquinolin-3-yl)carbonyl]piperidin-4-yl}acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-hydroxy-8-methoxyquinoline with piperidine, followed by esterification with methyl acetate. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure consistency and quality. The use of automated systems for monitoring and adjusting reaction parameters is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl {1-[(4-hydroxy-8-methoxyquinolin-3-yl)carbonyl]piperidin-4-yl}acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional hydroxyl or carbonyl groups, while reduction may yield more saturated derivatives.

Scientific Research Applications

Methyl {1-[(4-hydroxy-8-methoxyquinolin-3-yl)carbonyl]piperidin-4-yl}acetate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases, including infections and cancer.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl {1-[(4-hydroxy-8-methoxyquinolin-3-yl)carbonyl]piperidin-4-yl}acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyquinoline: A simpler quinoline derivative with similar biological activities.

    8-Methoxyquinoline: Another quinoline derivative with potential therapeutic applications.

    Piperidine Derivatives: Compounds containing the piperidine ring, known for their diverse biological activities.

Uniqueness

Methyl {1-[(4-hydroxy-8-methoxyquinolin-3-yl)carbonyl]piperidin-4-yl}acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C19H22N2O5

Molecular Weight

358.4 g/mol

IUPAC Name

methyl 2-[1-(8-methoxy-4-oxo-1H-quinoline-3-carbonyl)piperidin-4-yl]acetate

InChI

InChI=1S/C19H22N2O5/c1-25-15-5-3-4-13-17(15)20-11-14(18(13)23)19(24)21-8-6-12(7-9-21)10-16(22)26-2/h3-5,11-12H,6-10H2,1-2H3,(H,20,23)

InChI Key

PZWANZNKDROIQO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1NC=C(C2=O)C(=O)N3CCC(CC3)CC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.